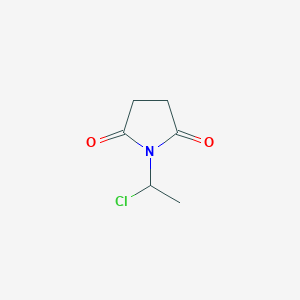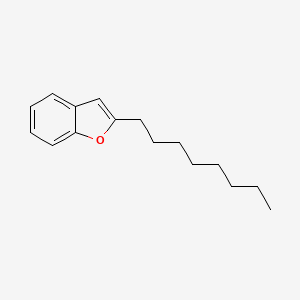
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. Nucleosides are the building blocks of nucleic acids like DNA and RNA. This compound is particularly interesting due to its potential applications in antiviral and anticancer therapies. The modification at the 4’-position of the sugar moiety with an ethynyl group is what sets it apart from other nucleosides, potentially enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves the following steps:
Starting Material: The synthesis begins with D-glucose, which is converted into a properly protected 4’-C-formyl-D-ribo-ribofuranose.
Key Intermediate: The 4’-C-formyl-D-ribo-ribofuranose is then subjected to various chemical reactions to introduce the ethynyl group at the 4’-position.
Coupling Reaction: The modified sugar is then coupled with a guanine base to form the final nucleoside analog.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alkanes or alkenes.
Scientific Research Applications
2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Could be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its incorporation into DNA or RNA, leading to chain termination or the formation of defective nucleic acids. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also inhibit specific enzymes involved in nucleic acid synthesis, further contributing to its antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-C-Ethynyl-2’-deoxy-beta-D-ribo-pentofuranosyl thymine
- 4’-C-Ethynyl-beta-D-arabino-pentofuranosyl cytosine
Uniqueness
What sets 2-Amino-9-((2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one apart from these similar compounds is its specific modification at the 4’-position with an ethynyl group, which can enhance its biological activity and specificity. This makes it a promising candidate for further research and development in antiviral and anticancer therapies.
Properties
CAS No. |
306305-14-6 |
|---|---|
Molecular Formula |
C12H13N5O4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(4-18)6(19)3-7(21-12)17-5-14-8-9(17)15-11(13)16-10(8)20/h1,5-7,18-19H,3-4H2,(H3,13,15,16,20)/t6-,7+,12+/m0/s1 |
InChI Key |
MPCMLKLBMSFTTJ-QRPMWFLTSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)




![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)








